molecular formula C13H11F3N2O3S2 B2695066 2-({1-[2-(trifluoromethyl)benzenesulfonyl]azetidin-3-yl}oxy)-1,3-thiazole CAS No. 1705066-58-5

2-({1-[2-(trifluoromethyl)benzenesulfonyl]azetidin-3-yl}oxy)-1,3-thiazole

Cat. No.: B2695066
CAS No.: 1705066-58-5
M. Wt: 364.36
InChI Key: GZACSCZWIFGWGT-UHFFFAOYSA-N
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Description

2-({1-[2-(trifluoromethyl)benzenesulfonyl]azetidin-3-yl}oxy)-1,3-thiazole is an organic compound that features a unique combination of functional groups, including a trifluoromethyl group, a benzenesulfonyl group, an azetidine ring, and a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({1-[2-(trifluoromethyl)benzenesulfonyl]azetidin-3-yl}oxy)-1,3-thiazole typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the azetidine ring and the thiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted azetidines and thiazoles.

Scientific Research Applications

2-({1-[2-(trifluoromethyl)benzenesulfonyl]azetidin-3-yl}oxy)-1,3-thiazole has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as enzyme inhibitors or receptor modulators.

    Materials Science: The compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and functional group diversity.

    Organic Synthesis: It serves as a valuable intermediate in the synthesis of more complex molecules, facilitating the construction of multifunctional compounds.

Mechanism of Action

The mechanism of action of 2-({1-[2-(trifluoromethyl)benzenesulfonyl]azetidin-3-yl}oxy)-1,3-thiazole depends on its specific application:

    Enzyme Inhibition: The compound may inhibit enzymes by binding to their active sites, blocking substrate access, or altering enzyme conformation.

    Receptor Modulation: It may interact with receptors, either agonizing or antagonizing their activity, thereby modulating cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-({1-[2-(trifluoromethyl)benzenesulfonyl]azetidin-3-yl}oxy)-1,3-thiazole is unique due to its combination of functional groups, which imparts distinct chemical reactivity and potential for diverse applications. The presence of the azetidine and thiazole rings, along with the trifluoromethyl and benzenesulfonyl groups, makes it a versatile compound in both research and industrial contexts.

Properties

IUPAC Name

2-[1-[2-(trifluoromethyl)phenyl]sulfonylazetidin-3-yl]oxy-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11F3N2O3S2/c14-13(15,16)10-3-1-2-4-11(10)23(19,20)18-7-9(8-18)21-12-17-5-6-22-12/h1-6,9H,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZACSCZWIFGWGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1S(=O)(=O)C2=CC=CC=C2C(F)(F)F)OC3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11F3N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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